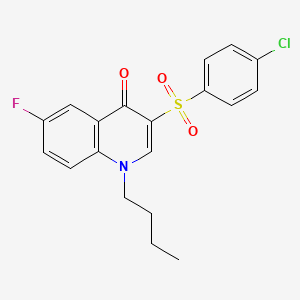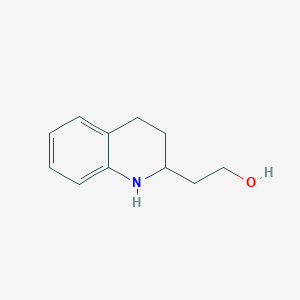
Potassium trifluoro(isoquinolin-6-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(isoquinolin-6-yl)borate is a chemical compound with the molecular formula C9H6BF3KN and a molecular weight of 235.06 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical transformations . It is used in a variety of applications, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(isoquinolin-6-yl)borate can be synthesized through the reaction of isoquinoline with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS) to deprotonate the isoquinoline, followed by the addition of potassium trifluoroborate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(isoquinolin-6-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolin-6-ylboronic acid.
Reduction: It can be reduced to form isoquinolin-6-ylborane.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include isoquinolin-6-ylboronic acid, isoquinolin-6-ylborane, and various substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
Potassium trifluoro(isoquinolin-6-yl)borate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(isoquinolin-6-yl)borate involves its ability to participate in various chemical transformations. The trifluoroborate group acts as a stable and reactive intermediate that can undergo hydrolysis to form the corresponding boronic acid, which then participates in further reactions . The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroborate group, which enhances the nucleophilicity of the isoquinoline ring .
Comparación Con Compuestos Similares
Potassium trifluoro(isoquinolin-6-yl)borate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium trifluoro(phenyl)borate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium trifluoro(pyridyl)borate: Another organotrifluoroborate with applications in organic synthesis.
Potassium trifluoro(naphthyl)borate: Known for its use in the synthesis of complex organic molecules.
These compounds share similar properties but differ in their specific reactivity and applications, making this compound a valuable reagent in its own right .
Propiedades
IUPAC Name |
potassium;trifluoro(isoquinolin-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-6H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMRPEZLHYKXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=NC=C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)




![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879199.png)
![2-Chloro-N-[(5-cyanothiophen-2-yl)methyl]acetamide](/img/structure/B2879200.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2879201.png)
![4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2879204.png)
![2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole](/img/structure/B2879205.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2879207.png)

![Ethyl 4-[(4-chlorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2879210.png)
